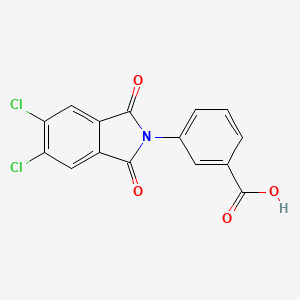

![molecular formula C16H22N2O4S B5567720 ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)

ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic thiophene derivatives and incorporating various functional groups through targeted chemical reactions. For example, a similar compound was synthesized through a reaction involving "Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" and "(E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde" under reflux conditions in methanol, showcasing the complexity and precision required in synthesizing such molecules (Menati et al., 2020).

Molecular Structure Analysis

The structural analysis of these compounds often involves advanced techniques like X-ray diffraction, which reveals the planar geometry and intermolecular hydrogen bonding within the crystalline structure. Such analysis confirms the specific spatial arrangement of atoms and the presence of key functional groups that dictate the compound's reactivity and properties (Menati et al., 2020).

Chemical Reactions and Properties

Compounds within this class can participate in various chemical reactions, including cyclocondensation and reactions with CH acids, to yield a diverse array of products. The specific reactions and the resulting products depend on the functional groups present and the reaction conditions employed, highlighting the chemical versatility of these compounds (Dyachenko, 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray diffraction studies provide insights into the crystal packing and intermolecular forces, which are critical for understanding the compound's stability and reactivity (Menati et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and potential for forming various derivatives, are determined by the functional groups present in the compound. Studies have shown that these compounds can undergo reactions leading to the formation of new heterocyclic systems, indicating their potential as precursors for the synthesis of pharmacologically active molecules (Dotsenko et al., 2008).

Scientific Research Applications

Synthesis Techniques and Derivative Development

Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate reacts smoothly with cyanothioacetamide to yield derivatives of the cyclopenta[c]pyridine system, demonstrating its utility in the creation of novel heterocyclic compounds with potential biological activity (Dotsenko et al., 2008). Additionally, the Gewald reaction has been employed to synthesize 2-aminothiophenes from ethyl cyanoacetate and elemental sulfur in the presence of morpholine, indicating its role in the synthesis of thiophene-based compounds with varying substituents (Tormyshev et al., 2006).

Antimicrobial and Anticancer Activity

Ethyl 2-amino-5-arylthieno[2,3-b]thiophenes have been evaluated for their in vitro activity against Mycobacterium tuberculosis, showing significant antimycobacterial activity and highlighting the potential of thiophene derivatives as therapeutic agents (Balamurugan et al., 2009). New cyclopenteno[b]thiophene derivatives have also been synthesized and evaluated for local anesthetic and antiarrhythmic activity, further underscoring the versatility of thiophene derivatives in medicinal chemistry (Al-Obaid et al., 1998).

Chemical Modification for Biomedical Applications

Chemical modifications of poly(3-hydroxybutyrate) have been explored, involving the grafting with amino compounds such as morpholine via Michael-type addition reaction. These functionalized polymers have been evaluated for their antibacterial, antioxidant, and anticancer activities, demonstrating the potential of chemically modified polymers for biomedical applications (Abdelwahab et al., 2019).

Mechanism of Action

Future Directions

The future directions in the field of thiophene derivatives involve the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . There are still enormous numbers of pharmacologically active heterocyclic compounds which are in regular clinical use .

properties

IUPAC Name |

ethyl 2-[(2-morpholin-4-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-2-22-16(20)14-11-4-3-5-12(11)23-15(14)17-13(19)10-18-6-8-21-9-7-18/h2-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMDFHURHWSAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)

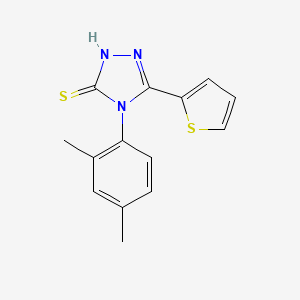

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)

![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)

![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)

![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)